molecular formula C12H12O2 B1408267 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1796574-10-1

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1408267
CAS No.: 1796574-10-1
M. Wt: 188.22 g/mol
InChI Key: DTBZPMVWLDDXIO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O2 It is a derivative of benzaldehyde, featuring an ethyl group at the third position and a prop-2-yn-1-yloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with propargyl alcohol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the etherification process. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl and prop-2-yn-1-yloxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: 3-Ethyl-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Ethyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both the ethyl and prop-2-yn-1-yloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-ethyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBZPMVWLDDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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